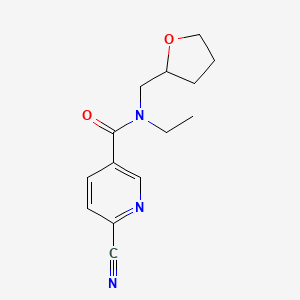![molecular formula C18H20ClNO5 B5395435 N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide](/img/structure/B5395435.png)
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. TCB-2 is a potent agonist of the 5-HT2A receptor and has been used extensively in scientific research to study the effects of serotonin on the brain.
Mecanismo De Acción
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide acts as an agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of serotonin. When N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide binds to the 5-HT2A receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and norepinephrine. This activation of the signaling pathway is responsible for the hallucinogenic effects of N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide.
Biochemical and Physiological Effects:
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that are involved in mood, motivation, and arousal. N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide has also been shown to increase the activity of the prefrontal cortex, which is responsible for executive functions such as decision-making and working memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide is its potency as an agonist of the 5-HT2A receptor. This potency allows researchers to study the effects of serotonin on the brain with a high degree of precision. However, one of the limitations of N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide is its potential for toxicity. N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide has been shown to be toxic to cells in vitro, and its long-term effects on the brain are still unknown.
Direcciones Futuras
There are several future directions for research on N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide. One area of research is the development of more selective agonists of the 5-HT2A receptor. These selective agonists could be used to study the effects of specific subtypes of serotonin receptors on the brain. Another area of research is the development of drugs that target the 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Finally, there is a need for further research on the long-term effects of N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide on the brain and its potential for toxicity.
Métodos De Síntesis
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide is a complex process that involves several steps. The first step involves the reaction of 2,3,4-trimethoxybenzaldehyde with 2-chloroethanol in the presence of a catalyst to form the intermediate compound, 2-(2-chloroethoxy)-3,4-dimethoxybenzaldehyde. This intermediate is then reacted with ammonium acetate and palladium on carbon to form N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide.
Aplicaciones Científicas De Investigación
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide has been used extensively in scientific research to study the effects of serotonin on the brain. It has been shown to be a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of serotonin. N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide has been used to study the effects of serotonin on mood, behavior, and cognition.
Propiedades
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-22-15-9-8-12(16(23-2)17(15)24-3)18(21)20-10-11-25-14-7-5-4-6-13(14)19/h4-9H,10-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTVUYCFVHGFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperazin-2-one](/img/structure/B5395359.png)
![3-(2-{[1-(methoxymethyl)cyclopentyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5395361.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide](/img/structure/B5395362.png)
![5-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine](/img/structure/B5395367.png)

![N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5395398.png)


![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-[3-(2-fluorophenyl)acryloyl]piperazine](/img/structure/B5395410.png)
![3-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5395420.png)
![2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate](/img/structure/B5395429.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5395430.png)
![3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N,N-dimethylpropanamide](/img/structure/B5395432.png)
![(4aS*,8aR*)-6-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5395433.png)